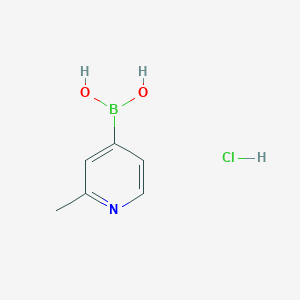

(2-Methylpyridin-4-yl)boronic acid hydrochloride

Description

Properties

IUPAC Name |

(2-methylpyridin-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h2-4,9-10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPKICOTZKTBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674663 | |

| Record name | (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861905-97-7 | |

| Record name | Boronic acid, (2-methyl-4-pyridinyl)-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861905-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Methylpyridin-4-yl)boronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(2-Methylpyridin-4-yl)boronic acid and its hydrochloride salt are pivotal reagents in modern medicinal chemistry and materials science, primarily serving as versatile building blocks in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthetic protocols for preparing (2-Methylpyridin-4-yl)boronic acid hydrochloride, delving into the mechanistic underpinnings, procedural nuances, and analytical validation required for its successful synthesis and application. The content herein is structured to offer both a theoretical foundation and a practical, field-proven methodology for researchers engaged in synthetic organic chemistry.

Introduction: The Significance of Pyridylboronic Acids

Pyridylboronic acids are a subclass of organoboron compounds that have gained prominence as indispensable tools in organic synthesis. Their utility is most pronounced in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] The pyridine moiety is a common structural motif in a vast array of pharmaceuticals and functional materials, imparting desirable properties such as enhanced solubility, improved pharmacokinetic profiles, and the ability to coordinate with metal centers.[1]

Specifically, the (2-Methylpyridin-4-yl)boronic acid scaffold is a key component in the synthesis of various biologically active molecules, including kinase inhibitors for the treatment of cancer and inflammatory diseases. The methyl group at the 2-position can influence the steric and electronic properties of the molecule, offering a handle for fine-tuning molecular interactions. The hydrochloride salt form often enhances the stability and handling characteristics of the boronic acid.[3][4]

However, the synthesis and handling of pyridylboronic acids are not without challenges. They are known to be susceptible to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly for isomers where the boron is at the 2-position.[5][6] This inherent instability necessitates careful control of reaction conditions and purification methods.

Mechanistic Considerations and Synthetic Strategies

The synthesis of aryl and heteroaryl boronic acids typically involves the reaction of an organometallic intermediate with a trialkyl borate. The most common strategies for generating the requisite organometallic species from a substituted pyridine include:

-

Halogen-Metal Exchange: This is a widely employed method that involves the reaction of a halopyridine with a strong organolithium or Grignard reagent at low temperatures to generate a lithiated or magnesiated pyridine species. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the boronic acid.

-

Directed Ortho-metalation (DoM): This strategy relies on the presence of a directing metalating group (DMG) on the pyridine ring, which directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. However, for the synthesis of a 4-pyridylboronic acid, this is not the primary route from an unsubstituted pyridine.

-

Palladium-Catalyzed Borylation: This method involves the cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.[7] This approach offers the advantage of milder reaction conditions and broader functional group tolerance.

-

Iridium-Catalyzed C-H Borylation: This newer technique allows for the direct conversion of a C-H bond to a C-B bond, offering a more atom-economical approach. However, controlling the regioselectivity on a pyridine ring can be challenging due to the directing effect of the nitrogen atom.[8]

For the synthesis of (2-Methylpyridin-4-yl)boronic acid, the halogen-metal exchange route starting from a 4-halo-2-methylpyridine is a common and effective strategy.

Detailed Experimental Protocol: Synthesis via Halogen-Metal Exchange

This section outlines a detailed, step-by-step protocol for the synthesis of this compound, commencing from 4-bromo-2-methylpyridine. This protocol is designed to be self-validating by incorporating in-process checks and clear endpoints.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromo-2-methylpyridine | C₆H₆BrN | 172.02 | >98% | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | DriSolv® or equivalent | Commercially Available |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Commercially Available |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | >98% | Commercially Available |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M aqueous solution | Commercially Available |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |

Step-by-Step Procedure

Step 1: Lithiation of 4-Bromo-2-methylpyridine

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 4-bromo-2-methylpyridine (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) (approx. 10 mL per 1 g of starting material) via cannula under a positive pressure of nitrogen.

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of a precipitate may be observed.

Causality Behind Experimental Choices: The use of anhydrous THF is critical as organolithium reagents are highly reactive towards protic solvents like water. The low temperature of -78 °C is necessary to prevent side reactions, such as addition of the n-butyllithium to the pyridine ring, and to ensure the stability of the lithiated intermediate.[9][10]

Step 2: Borylation and Formation of the Boronic Ester

-

To the cold (-78 °C) reaction mixture, add triisopropyl borate (1.1 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

-

Slowly warm the reaction to room temperature and stir overnight.

Causality Behind Experimental Choices: Triisopropyl borate is used as the boron source. The slow addition at low temperature controls the exothermicity of the reaction and prevents the formation of over-borylated byproducts.[11] Warming to room temperature allows the reaction to go to completion.

Step 3: Hydrolysis and Isolation of the Hydrochloride Salt

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of 2 M aqueous hydrochloric acid until the pH of the aqueous layer is approximately 1-2.

-

Separate the organic and aqueous layers.

-

Wash the aqueous layer with diethyl ether (3 x volume of THF) to remove any unreacted starting material and boronic ester byproducts.

-

Concentrate the aqueous layer under reduced pressure to afford a solid.

-

Triturate the solid with hexanes to remove any remaining organic impurities.

-

Collect the solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield this compound as a white to off-white solid.

Causality Behind Experimental Choices: The acidic workup hydrolyzes the intermediate boronate ester to the desired boronic acid. The use of hydrochloric acid directly forms the hydrochloride salt, which often improves the stability and ease of handling of the final product.[1] Washing with a non-polar organic solvent like diethyl ether and hexanes removes non-polar impurities.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

¹H NMR and ¹³C NMR: To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Purity Analysis (e.g., HPLC or elemental analysis): To quantify the purity of the compound.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Reaction mechanism for the synthesis.

Caption: Step-by-step experimental workflow.

Safety and Handling Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). It can ignite spontaneously on contact with air or moisture. Always use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Work in a well-ventilated fume hood.

-

Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

Corrosive Reagents: Hydrochloric acid is corrosive and should be handled in a fume hood with appropriate PPE.

-

General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of this compound via the halogen-metal exchange pathway is a robust and reliable method for producing this valuable synthetic intermediate. By understanding the underlying mechanistic principles and adhering to a carefully controlled experimental protocol, researchers can consistently obtain high-quality material for their applications in drug discovery and materials science. The stability challenges associated with pyridylboronic acids can be effectively managed through the formation of the hydrochloride salt and by employing protective strategies such as the use of MIDA boronates for particularly sensitive downstream applications.[12][13][14]

References

- 1. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound [oakwoodchemical.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-Methylpyridin-4-yl)boronic acid hydrochloride

This guide provides a comprehensive technical overview of (2-Methylpyridin-4-yl)boronic acid hydrochloride, tailored for researchers, medicinal chemists, and process development scientists. The content herein moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, the rationale behind its handling and analytical protocols, and its significance in modern synthetic chemistry.

Core Compound Identification and Structure

This compound is a heterocyclic organoboron compound. As a salt, it exhibits enhanced stability and aqueous solubility compared to its freebase form, making it a versatile reagent in various synthetic applications, particularly in aqueous or semi-aqueous reaction media.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 861905-97-7 | [1] |

| Molecular Formula | C₆H₉BClNO₂ | |

| Molecular Weight | 173.41 g/mol | |

| IUPAC Name | (2-methylpyridin-4-yl)boronic acid;hydrochloride | |

| Synonyms | 2-Picoline-4-boronic acid hydrochloride |

| InChI Key | RRPKICOTZKTBAG-UHFFFAOYSA-N | |

The structure consists of a pyridine ring substituted with a methyl group at the 2-position and a boronic acid group at the 4-position. The pyridine nitrogen is protonated and associated with a chloride counter-ion.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Deeper Look

The properties of this compound are dictated by the interplay between the electron-deficient boronic acid, the basic pyridine ring, and the methyl substituent.

Table 2: Key Physicochemical Properties

| Property | Value / Observation | Rationale & Scientific Insight |

|---|---|---|

| Appearance | White to light yellow crystalline solid. | Consistent with many arylboronic acids. Color may depend on purity and presence of trace impurities or boroxine. |

| Melting Point | >300 °C (for related pyridine boronic acids).[2] | The high melting point is characteristic of salt-like, polar organic molecules with strong intermolecular forces (ionic interactions, hydrogen bonding). |

| Solubility | Soluble in water, DMSO, and methanol. Poorly soluble in nonpolar solvents like hexanes. | The hydrochloride salt form significantly enhances aqueous solubility. Phenylboronic acids generally show good solubility in polar organic solvents like ethers and ketones but low solubility in hydrocarbons.[3] |

| pKa | Estimated pKa of pyridinium ion: ~5-6. Estimated pKa of boronic acid: ~8-9. | The pKa of the pyridinium ion is influenced by the electron-withdrawing boronic acid group. The boronic acid pKa is typical for arylboronic acids, which act as Lewis acids accepting OH⁻.[4] |

Stability and the Boroxine Question

A critical aspect of boronic acid chemistry is the propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5][6] This equilibrium is driven by the removal of water, often by heating or azeotropic distillation.[5]

Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

Expertise & Experience: In practice, the hydrochloride salt form of a pyridine boronic acid provides a significant advantage. The protonated nitrogen atom increases the compound's polarity and hygroscopicity, which helps maintain a local aqueous environment around the molecule. This inherently shifts the equilibrium away from the boroxine, favoring the monomeric, active boronic acid form. This is crucial for reaction consistency, as boroxines can exhibit different reactivity and solubility profiles.

Safety, Handling, and Storage Protocol

Boronic acids and their derivatives require careful handling. While this specific compound is classified as harmful if swallowed (H302), related compounds often carry warnings for skin, eye, and respiratory irritation.

Trustworthiness through Self-Validation: A robust handling protocol is a self-validating system. By treating the compound with appropriate caution, you inherently minimize exposure risks and ensure the material's integrity for experimental use.

Step-by-Step Handling & Storage Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and ANSI-rated safety glasses.

-

Dispensing: Use a spatula for transfers. Avoid creating dust. If weighing, do so in the fume hood or a balance enclosure.

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area. For long-term stability and to minimize degradation, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Rationale: The key drivers for these precautions are:

-

Toxicity: To prevent ingestion or inhalation.

-

Moisture Sensitivity: To prevent hydrolysis of potential impurities and to maintain the integrity of the boronic acid, preventing uncontrolled conversion to boroxine.

-

Oxidative Stability: While generally stable, boronic acids can be susceptible to oxidation over long periods or under harsh conditions.[7] Inert atmosphere storage mitigates this.

-

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 吡啶-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

An In-depth Technical Guide to (2-Methylpyridin-4-yl)boronic Acid Hydrochloride: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-4-yl)boronic acid hydrochloride has emerged as a pivotal reagent in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its practical implementation in the laboratory. The presence of the 2-methylpyridine moiety is of significant interest in medicinal chemistry, as this structural motif is found in a variety of biologically active compounds.

Chemical Identity and Structure

The accurate identification of a chemical entity is fundamental for its effective use. This compound is uniquely identified by its CAS number and molecular structure.

-

CAS Number : 861905-97-7

The molecular structure consists of a pyridine ring substituted with a methyl group at the 2-position and a boronic acid group at the 4-position. The hydrochloride salt form enhances its stability and handling characteristics.

Molecular Structure:

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its safe handling, storage, and effective application in experimental design.

| Property | Value |

| Molecular Formula | C₆H₉BClNO₂ |

| Molecular Weight | 173.41 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 256-263 °C |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. It is recommended to store under an inert atmosphere. |

| Stability | Stable under recommended storage conditions. |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. |

| Safety Information | Causes skin and serious eye irritation. May cause respiratory irritation. It is advised to handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. |

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. A common synthetic route starts from a corresponding bromopyridine derivative.

General Synthesis Workflow

A generalized synthetic pathway for pyridylboronic acids involves the following key transformations:

Caption: A typical synthetic workflow for this compound.

This process generally involves a halogen-metal exchange followed by quenching with a borate ester and subsequent hydrolysis to yield the desired boronic acid hydrochloride.

Characterization

The structural integrity and purity of this compound are typically confirmed using spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the methyl protons, as well as distinct aromatic protons of the pyridine ring. The exact chemical shifts may vary depending on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the methyl carbon and the carbons of the pyridine ring.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and this compound is an excellent coupling partner for the synthesis of biaryl and heteroaryl compounds.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

-

Seal the vessel and evacuate and backfill with an inert gas (this cycle should be repeated three times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Significance in Drug Discovery and Development

The incorporation of the 2-methylpyridine moiety into small molecules is a common strategy in drug discovery. This is due to the ability of the pyridine nitrogen to act as a hydrogen bond acceptor, which can lead to enhanced binding affinity and selectivity for biological targets.

Boronic acids themselves are also recognized as important pharmacophores.[1] The first FDA-approved boronic acid-containing drug, bortezomib (Velcade®), highlighted the therapeutic potential of this class of compounds.

The 2-methyl-4-pyridinyl scaffold, accessible through reactions with this compound, is a key component in a number of kinase inhibitors, including those targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. For instance, the development of potent and selective PI3Kα inhibitors has utilized related pyridinyl scaffolds.[2] The versatility of the Suzuki-Miyaura coupling allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its stability as a hydrochloride salt and its reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers. A thorough understanding of its properties, handling, and reaction conditions is crucial for its successful implementation in the laboratory. The continued exploration of its applications is expected to lead to the discovery of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Solubility and Stability of (2-Methylpyridin-4-yl)boronic Acid Hydrochloride

Abstract

(2-Methylpyridin-4-yl)boronic acid hydrochloride is a heterocyclic boronic acid derivative of increasing importance in drug discovery and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] As with many boronic acids, its utility is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse processing and storage conditions. This technical guide provides an in-depth exploration of these critical parameters. It is designed for researchers, chemists, and formulation scientists, offering both foundational principles and practical, field-proven methodologies for assessing and managing the solubility and stability of this versatile compound. The guide explains the causal mechanisms behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Pivotal Role of Physicochemical Properties in Application

Boronic acids and their derivatives are indispensable tools in modern chemistry.[1][4] Their ability to form reversible covalent bonds with diols and their role as key coupling partners in carbon-carbon bond formation have cemented their place in medicinal chemistry and materials science.[5] (2-Methylpyridin-4-yl)boronic acid, as a heteroaromatic variant, offers unique electronic and structural features. The hydrochloride salt form is often supplied to improve handling and shelf-life, but it introduces specific challenges and considerations regarding its behavior in solution.

A thorough understanding of solubility is paramount for:

-

Reaction Optimization: Ensuring the boronic acid is available in the solution phase for efficient reaction kinetics.

-

Purification and Crystallization: Selecting appropriate solvent systems for isolation and removal of impurities.[6]

-

Formulation Development: Designing stable and bioavailable dosage forms for potential pharmaceutical applications.[7][8]

Similarly, a comprehensive stability profile is crucial to prevent:

-

Degradation: Loss of the active compound, leading to reduced yield or potency.

-

Formation of Impurities: Generation of potentially genotoxic or otherwise undesirable byproducts, such as the corresponding deboronated arene.[6][9]

-

Inconsistent Results: Poor reproducibility in experimental outcomes due to compound instability.

This guide will dissect the key factors governing the solubility and stability of this compound, providing actionable protocols and data interpretation strategies.

Physicochemical Characteristics of this compound

The structure of (2-Methylpyridin-4-yl)boronic acid combines a pyridine ring, a methyl group, and a boronic acid moiety. The hydrochloride salt implies that the basic nitrogen of the pyridine ring is protonated.

Key Structural Features and Their Implications:

-

Boronic Acid Group (-B(OH)₂): This functional group is a Lewis acid, capable of accepting an electron pair.[5] It is the site of key reactions and potential degradation. It can also engage in hydrogen bonding, acting as both a donor and acceptor, which significantly influences solubility in polar solvents.[10][11]

-

Pyridine Ring: The nitrogen atom in the ring is basic and, in the hydrochloride salt, exists as a pyridinium cation. This dramatically increases the polarity of the molecule and is expected to enhance solubility in water and polar protic solvents.

-

Methyl Group: This electron-donating group can subtly influence the electronics of the pyridine ring.

-

Hydrochloride Salt: The salt form ensures that in aqueous media, the compound will be ionized, which generally favors solubility in water. However, the pH of the resulting solution will be acidic, a critical factor for stability.

Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines , especially in the solid state or in non-aqueous solutions upon dehydration.[7][12][13] The presence of the hydrochloride salt may influence this equilibrium.

Solubility Profile: A Systematic Approach

While specific quantitative solubility data for this compound is not widely published, a qualitative and predictive analysis can be derived from the behavior of analogous compounds like phenylboronic and methylboronic acids.[10][11][14] The hydrochloride salt form is expected to render the compound soluble in water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The pyridinium hydrochloride moiety and the boronic acid's ability to hydrogen bond strongly favor dissolution in these solvents. Ionization in water is a key driver.[10][11] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can solvate the polar pyridinium ring and interact with the boronic acid group. |

| Ethers | THF, Diethyl Ether | Low to Moderate | While ethers have some polarity, they are less effective at solvating the ionic salt compared to protic or highly polar aprotic solvents. Phenylboronic acid shows good solubility in dipropyl ether.[14] |

| Chlorinated Solvents | Dichloromethane (DCM) | Low | The high polarity and ionic character of the hydrochloride salt are poorly matched with the lower polarity of DCM. |

| Non-polar Aromatic | Toluene | Very Low / Insoluble | Mismatch in polarity. |

| Non-polar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | Significant polarity mismatch. These can be used as anti-solvents for precipitation. |

Experimental Protocol: Solubility Determination by the Dynamic Method

A reliable and commonly used technique for determining solubility is the dynamic (or synthetic) method, which involves observing the dissolution of a solid upon controlled heating.[10][12][14]

Objective: To determine the equilibrium solubility temperature for various compositions of this compound in a chosen solvent, thereby constructing a solubility curve.

Materials & Equipment:

-

This compound

-

High-purity solvents

-

Jacketed glass vessel with magnetic stirrer

-

Heating/cooling circulator

-

Calibrated temperature probe

-

Turbidity sensor or luminance probe (or visual observation)

-

Analytical balance

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known mole fraction.

-

Heating and Stirring: Begin vigorous stirring to ensure homogeneity. Heat the sample at a slow, constant rate (e.g., 0.1–0.5 K/min) using the circulator.[10]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. The dissolution point is marked by a sharp decrease in turbidity (increase in light transmission) as the last solid particles dissolve.

-

Equilibrium Temperature Determination: Record the temperature at which the solution becomes completely clear. This is the equilibrium solubility temperature for that specific composition.

-

Data Collection: Repeat steps 1-4 for a range of different compositions to gather multiple data points.

-

Data Analysis: Plot the dissolution temperature (°C or K) versus the mole fraction of the boronic acid to generate the solubility curve.

Caption: Workflow for Dynamic Solubility Determination.

Stability Profile: Key Degradation Pathways and Mitigation

The stability of boronic acids is a multifaceted issue influenced by pH, temperature, light, and the presence of oxidizing agents.[15][16] For this compound, the primary concerns are protodeboronation and oxidation.

Protodeboronation (Hydrolysis of the C–B Bond)

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, to yield 2-methylpyridine. This is a significant degradation pathway for many arylboronic acids.

-

Mechanism: The rate of protodeboronation is highly pH-dependent. It is generally slow around pH 5 but can be rapid under more acidic or basic conditions.[6] The reaction can be catalyzed by trace metals. The mechanism involves the protonation of the aromatic ring, followed by nucleophilic attack by water and subsequent cleavage of the C-B bond.

-

Implication for the Hydrochloride Salt: Since a solution of this compound in water will be acidic, this degradation pathway is a primary concern. Buffering solutions to a mid-range pH (if compatible with the application) can enhance stability.

Oxidation

Boronic acids are susceptible to oxidation, which irreversibly converts the boronic acid to the corresponding alcohol (in this case, 2-methyl-4-hydroxypyridine).[17]

-

Mechanism: Oxidation can be initiated by atmospheric oxygen, peroxides, or other reactive oxygen species (ROS).[15][16][18] The reaction is often faster at physiological or basic pH where the boronate anion is the dominant species.[16] The presence of certain additives like ascorbate and EDTA has surprisingly been shown to accelerate degradation in some cases, possibly through complex mechanisms involving metal catalysis.[17]

-

Mitigation:

-

Inert Atmosphere: Storing the solid and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.[19]

-

Control of pH: Maintaining a lower pH can slow the rate of oxidation for some boronic acids.[16]

-

Antioxidants: While caution is advised, the use of appropriate antioxidants could be explored, but their compatibility must be verified.[17]

-

Formation of Boroxines (Anhydrides)

As previously mentioned, boronic acids can reversibly dehydrate to form boroxines. While this is primarily a concern for the free boronic acid in the solid state or in aprotic solvents, it can affect dissolution rates and analytical characterization.[7][8] The presence of varying amounts of the anhydride is common in commercial samples of the free base.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and pathways, which informs handling, storage, and formulation strategies.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials & Equipment:

-

This compound

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

pH meter

-

HCl, NaOH solutions

-

Hydrogen peroxide (H₂O₂) solution

-

Temperature-controlled oven

-

Photostability chamber

-

High-purity solvents for mobile phase

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent where it is known to be relatively stable (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of ~0.1 N HCl.

-

Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of ~0.1 N NaOH.

-

Oxidation: Add H₂O₂ to the stock solution (e.g., to a final concentration of 3%).

-

Thermal Stress: Store aliquots of the stock solution (and the solid compound) in an oven at an elevated temperature (e.g., 60-80°C).

-

Photostability: Expose aliquots of the stock solution (and the solid compound) to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis if necessary.

-

HPLC Analysis: Analyze all samples by a stability-indicating HPLC method. The method must be able to separate the parent compound from its potential degradants (e.g., 2-methylpyridine and 2-methyl-4-hydroxypyridine).

-

Data Analysis: Quantify the percentage of the parent compound remaining and the percentage of each major degradant formed over time.

Caption: Major Degradation Pathways.

Best Practices for Handling and Storage

Based on the physicochemical properties discussed, the following best practices are recommended for ensuring the integrity of this compound:

Table 2: Handling and Storage Recommendations

| Condition | Recommendation | Rationale |

| Storage (Solid) | Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer (-20°C).[20] | Minimizes exposure to moisture, which can affect the boroxine equilibrium, and oxygen, which can cause oxidation. Low temperature slows degradation kinetics. |

| Weighing/Handling | Handle quickly in a low-humidity environment or in a glovebox. Avoid using metal spatulas if trace metal catalysis is a concern. | Boronic acids can be hygroscopic, and minimizing air exposure reduces the risk of oxidation. |

| Solution Prep. | Use degassed solvents, especially for long-term storage or sensitive reactions. If preparing aqueous stock solutions, consider buffering to a pH between 4 and 6 for optimal stability against both hydrolysis and oxidation. | Removes dissolved oxygen, a key driver of oxidative degradation.[19] pH control is critical to balance the risks of protodeboronation (favored at low pH) and oxidation (often faster at higher pH).[6][16] |

| Reaction Setup | For reactions like Suzuki coupling that often use basic conditions, it is best to add the boronic acid late in the setup process and to keep the reaction under an inert atmosphere to minimize the time it spends in a potentially destabilizing basic environment. | The boronate anion, formed under basic conditions, is more susceptible to both protodeboronation and oxidation.[6][16] |

Conclusion

This compound is a valuable synthetic building block whose effective use hinges on a solid understanding of its solubility and stability. Its hydrochloride salt form dictates high solubility in polar protic solvents, particularly water. However, this also creates an acidic environment that can promote protodeboronation, a key degradation pathway. Concurrently, like all boronic acids, it is susceptible to oxidation.

By employing systematic methodologies such as dynamic solubility determination and forced degradation studies, researchers can generate the critical data needed to select appropriate solvents, design robust reaction conditions, and establish optimal storage protocols. Adherence to best practices, including storage under inert, cold, and dry conditions, and careful control of pH in solution, will ensure the integrity of the compound and lead to more reliable and reproducible scientific outcomes in drug discovery and development.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. Physical and chemical properties of boronic acids: Formulation implications - ProQuest [proquest.com]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

- 14. d-nb.info [d-nb.info]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. 846548-44-5|(2,6-Dimethylpyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

Spectroscopic data (NMR, IR, MS) for (2-Methylpyridin-4-yl)boronic acid hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Methylpyridin-4-yl)boronic acid hydrochloride

Introduction: The Pivotal Role of Pyridinylboronic Acids in Modern Chemistry

This compound is a member of the heteroaryl boronic acid class, a cornerstone of modern organic synthesis and medicinal chemistry.[1] Boronic acids are prized for their versatility as building blocks, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the efficient formation of carbon-carbon bonds.[2] The pyridine moiety is a prevalent scaffold in pharmaceuticals, and its incorporation via boronic acid derivatives allows for the construction of complex molecular architectures. This guide provides a detailed analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the structure, purity, and stability of this compound. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven insights to ensure robust and reproducible characterization.

Core Concepts: Stability and Handling of Boronic Acids

Boronic acids are organoboron compounds characterized by the R-B(OH)₂ functional group.[3] While relatively stable compared to other organometallic reagents, their integrity is subject to specific degradation pathways that researchers must mitigate.

-

Dehydration and Boroxine Formation: A primary characteristic of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This is a reversible equilibrium, and its presence can complicate spectroscopic analysis, often leading to the appearance of additional signals. The hydrochloride salt form can influence this equilibrium.

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[5] It can be catalyzed by acidic or basic conditions, leading to the decomposition of the starting material.[5]

-

Oxidation: The boron center is susceptible to oxidation, which can degrade the compound to boric acid and other byproducts.[5]

Proper handling is therefore critical. Storing the compound under an inert atmosphere (e.g., nitrogen or argon), refrigerated, and protected from moisture is essential to maintain its structural integrity.[5]

Caption: Key stability and handling considerations for boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. The presence of the hydrochloride salt leads to the protonation of the pyridine nitrogen, significantly influencing the chemical shifts of the ring protons.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides precise information about the number, connectivity, and chemical environment of protons in the molecule. For this compound, we expect distinct signals for the methyl group protons and the three aromatic protons on the pyridine ring. The B(OH)₂ protons typically appear as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and water content.[4]

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Position 2) | 2.5 - 2.7 | Singlet (s) | N/A |

| H-3 (Ring Proton) | 8.0 - 8.2 | Singlet (s) | N/A |

| H-5 (Ring Proton) | 8.1 - 8.3 | Doublet (d) | ~6-7 Hz |

| H-6 (Ring Proton) | 8.6 - 8.8 | Doublet (d) | ~6-7 Hz |

| B(OH)₂ | 8.5 - 9.5 (broad) | Singlet (brs) | N/A |

| N-H (Hydrochloride) | 14.0 - 16.0 (very broad) | Singlet (brs) | N/A |

Causality: The protonation of the pyridine nitrogen creates a positive charge, which is electron-withdrawing. This effect deshields the adjacent ring protons (H-3, H-5, H-6), causing them to resonate at a significantly lower field (higher ppm) compared to the neutral pyridine free base. The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps in observing the exchangeable protons of the boronic acid and the N-H proton.[4]

Caption: Structure of (2-Methylpyridin-4-yl)boronic acid.

¹³C NMR Spectroscopy: Elucidating the Carbon Framework

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. We anticipate six distinct carbon signals corresponding to the five carbons of the pyridine ring and the one methyl carbon.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 18 - 22 |

| C-4 (ipso-Boron) | 130 - 140 (often broad) |

| C-3 | 122 - 126 |

| C-5 | 124 - 128 |

| C-6 | 148 - 152 |

| C-2 | 155 - 160 |

Causality: The carbon atom directly attached to the boron (C-4) often exhibits a broadened signal due to quadrupolar relaxation of the boron nucleus (¹¹B and ¹⁰B isotopes), and in some cases, it may not be detected at all.[6] The electron-withdrawing effect of the protonated nitrogen causes a downfield shift for the adjacent carbons (C-2, C-6).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Set the spectral width from -2 to 18 ppm to ensure all broad signals (N-H, O-H) are captured.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) may be required to obtain a good signal-to-noise ratio, especially for the boron-bound carbon.

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation.

Key Vibrational Modes and Expected Wavenumbers

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (Boronic Acid) | Stretching | 3200 - 3600 | Broad, strong absorption |

| N-H (Pyridinium) | Stretching | 2800 - 3200 | Broad, often overlaps with C-H stretches |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to weak |

| C-H (Aliphatic - CH₃) | Stretching | 2850 - 3000 | Medium |

| C=N, C=C (Pyridine Ring) | Stretching | 1550 - 1650 | Strong, sharp peaks |

| B-O (Boronic Acid) | Stretching | 1310 - 1380 | Strong, characteristic |

| B-O-B (Boroxine, if present) | Asymmetric Stretching | 1350 - 1400 | Indicates anhydride formation[4] |

| C-N (Pyridine Ring) | Stretching | 1200 - 1300 | Medium |

Causality: The very broad O-H stretch is a hallmark of the boronic acid functional group, arising from extensive hydrogen bonding.[7] The presence of the B-O stretching band is a key identifier. If the compound has partially dehydrated to its boroxine form, the O-H band intensity will decrease, and a characteristic B-O-B stretch will appear.[4]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and elemental composition of a compound. For a salt like this, Electrospray Ionization (ESI) is the preferred technique as it is well-suited for polar and ionic molecules.

Expected Ions and Fragmentation Pathways

The analysis will likely be performed in positive ion mode (ESI+). The observed mass will correspond to the cationic portion of the molecule, which is the protonated (2-Methylpyridin-4-yl)boronic acid.

-

Parent Ion: The expected molecular ion will be [M+H]⁺, where M is the free base, (2-Methylpyridin-4-yl)boronic acid (C₆H₈BNO₂).

-

Calculated Mass of Free Base: ~137.06 g/mol

-

Expected [M+H]⁺ (for ¹¹B isotope): m/z ≈ 138.07

-

-

Common Fragments:

-

Loss of Water [M+H - H₂O]⁺: Dehydration is a common process for boronic acids in the gas phase. (m/z ≈ 120.06)

-

Loss of Boronic Acid Moiety: Cleavage of the C-B bond can occur.

-

Data Summary for ESI-MS

| Ion | Description | Expected m/z (for ¹¹B) |

| [C₆H₈BNO₂ + H]⁺ | Protonated Molecule | ~138.07 |

| [C₆H₈BNO₂ + H - H₂O]⁺ | Dehydration Product | ~120.06 |

| [C₆H₈BNO₂ + Na]⁺ | Sodium Adduct | ~160.05 |

Causality: The choice of ESI is crucial for analyzing this pre-ionized hydrochloride salt. The method transfers ions from solution into the gas phase with minimal fragmentation, allowing for clear observation of the parent molecular ion. It is important to note that boronic acids can sometimes form adducts with solvents or form dimeric species, which can complicate spectral interpretation.[8][9]

Caption: A simplified fragmentation pathway for the subject compound in ESI-MS.

Experimental Protocol for LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps maintain protonation for ESI+ mode.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a Mass Spectrometer with an ESI source. A simple, short C18 column can be used for sample introduction.

-

Data Acquisition: Set the ESI source to positive ion mode. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the compound's retention time in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and any significant fragments or adducts.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach. ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation, IR spectroscopy offers rapid functional group identification, and mass spectrometry verifies the molecular weight. By understanding the underlying chemical principles—such as the electronic effects of the pyridinium ion and the inherent stability characteristics of boronic acids—researchers can confidently interpret the resulting data to ensure the quality and identity of this valuable synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Boronic Acids in Organic Reactions

Introduction

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged as indispensable reagents in modern organic synthesis.[1][2] Their unique electronic properties, stability, low toxicity, and versatile reactivity have positioned them as crucial building blocks for the construction of complex molecular architectures.[2] This guide provides a comprehensive exploration of the mechanistic underpinnings of boronic acids in key organic transformations, with a particular focus on their roles in cross-coupling reactions, as catalysts, and as sensing agents. Designed for researchers, scientists, and drug development professionals, this document aims to deliver not only a theoretical understanding but also practical insights into the application of these remarkable compounds.

Boronic acids function as Lewis acids, capable of forming reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids.[2] This fundamental property is central to their diverse applications, from the synthesis of pharmaceuticals to the development of advanced materials.[2] One of the most significant applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] Furthermore, they are key participants in the copper-catalyzed Chan-Lam coupling for the formation of carbon-heteroatom bonds.[4] Beyond their role as reagents, boronic acids are increasingly utilized as catalysts in their own right, promoting a variety of organic transformations, including dehydrative condensations.[5] Their ability to interact with biological molecules has also led to their development as sensors and therapeutic agents, with several boronic acid-containing drugs having received FDA approval.[6][7]

This guide will delve into the intricate mechanisms of these reactions, providing detailed catalytic cycles, discussing the critical role of reaction parameters, and offering practical experimental protocols. By synthesizing technical accuracy with field-proven insights, we aim to equip the reader with a robust understanding of boronic acid chemistry, fostering innovation in both academic research and industrial drug development.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3] The reaction's widespread adoption is a testament to its broad substrate scope, functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[3]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

The Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex (Pd(0)Lₙ).[8] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate (R¹-Pd(II)Lₙ-X).[8] The reactivity of the organic halide generally follows the trend I > OTf > Br > Cl.[8] The choice of phosphine ligands (L) is crucial, with electron-rich and bulky ligands promoting the oxidative addition of less reactive aryl chlorides.[9][10]

-

Transmetalation: This is the pivotal step where the organic group from the boronic acid is transferred to the palladium(II) center.[3] For this to occur, the boronic acid must first be activated by a base.[11] The base (e.g., hydroxide, carbonate, or phosphate) reacts with the boronic acid to form a more nucleophilic boronate species ([R²B(OH)₃]⁻).[11] This boronate then undergoes transmetalation with the palladium(II) complex, displacing the halide and forming a new palladium-carbon bond (R¹-Pd(II)Lₙ-R²).[3] The generally accepted mechanism for transmetalation involves a μ-bridging hydroxy group between the palladium and boron atoms.[3]

-

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond in the desired product (R¹-R²) and regenerates the active palladium(0) catalyst.[8] This step is often facilitated by bulky ligands, which can promote the reductive elimination process.[5]

Key Factors Influencing the Reaction

-

Ligands: The choice of phosphine ligand is critical for the success of the Suzuki-Miyaura coupling.[12] Bulky and electron-rich ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos), are highly effective, particularly for challenging substrates like aryl chlorides.[5][10] These ligands stabilize the palladium catalyst and modulate its reactivity throughout the catalytic cycle.[5]

-

Base: The base plays a crucial role in activating the boronic acid.[11] The choice of base can significantly impact the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3] The strength and solubility of the base are important considerations.

-

Solvent: A variety of organic solvents can be used, including toluene, dioxane, and tetrahydrofuran (THF).[3] The addition of water is often necessary to facilitate the formation of the active boronate species.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a phenylboronic acid.

Materials:

-

Aryl chloride (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, phenylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and tri-tert-butylphosphine in toluene.

-

Add the catalyst solution to the Schlenk tube.

-

Add the remaining toluene and water to the reaction mixture.

-

Seal the Schlenk tube and purge with argon for 10-15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of boronic acids with amines, alcohols, or thiols to form carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively.[4] A key advantage of this reaction is that it can often be performed under mild conditions, at room temperature and open to the air.[13]

The Catalytic Cycle

The precise mechanism of the Chan-Lam coupling is still a subject of investigation, but a generally accepted catalytic cycle involves copper in the +1, +2, and +3 oxidation states.[4]

References

- 1. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Introduction: A Cornerstone of Modern Synthesis for Drug Discovery

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. iglobaljournal.com [iglobaljournal.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Ascendance of Boronic Acids: A Technical Guide to a Privileged Building Block in Medicinal Chemistry

Abstract

Once relegated to the periphery of drug discovery due to preconceived notions of toxicity, boronic acids and their derivatives have emerged as a versatile and powerful class of building blocks in modern medicinal chemistry.[1][2] Their unique electronic structure, characterized by an electron-deficient boron atom with a vacant p-orbital, confers a remarkable ability to form reversible covalent bonds with biological nucleophiles.[3][4] This attribute, coupled with their stability, synthetic tractability, and favorable safety profiles, has positioned them as indispensable tools for the medicinal chemist.[1][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of boronic acids, from their foundational role in carbon-carbon bond formation to their sophisticated use as enzyme inhibitors and pharmacophores. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a forward-looking perspective on this evolving area of medicinal chemistry.

The Boronic Acid Moiety: A Unique Physicochemical Profile

The utility of a boronic acid, characterized by the R-B(OH)₂ functional group, stems from its distinct physicochemical properties.[4][6] Unlike carboxylic acids, which act as Brønsted-Lowry acids by donating a proton, boronic acids primarily function as Lewis acids, accepting a pair of electrons.[7][8] This Lewis acidity is central to their biological activity and synthetic versatility.

At physiological pH, most boronic acids exist in a neutral, trigonal planar state.[7] However, they can readily interact with nucleophiles, such as the hydroxyl groups of serine or threonine residues in an enzyme's active site, to form a more stable, anionic tetrahedral boronate complex.[9][10] This ability to mimic the transition state of enzymatic reactions is a cornerstone of their application as enzyme inhibitors.[11]

Key Physicochemical Parameters

The rational design of boronic acid-based drugs necessitates a thorough understanding of their key physicochemical properties, which are summarized in the table below.

| Property | Typical Range/Value | Significance in Drug Design |

| pKa | 8-10 (can be modulated by substituents) | Influences the equilibrium between the neutral trigonal and anionic tetrahedral forms at physiological pH, impacting target engagement and cell permeability.[7][8] |

| Solubility | Variable, often low in aqueous media | Can be a formulation challenge; formation of boronate esters with polyols like mannitol can enhance solubility.[12] |

| Stability | Generally stable to air and moisture | Facilitates handling and storage compared to other organometallic reagents.[6] However, they can undergo protodeboronation under certain conditions.[2] |

| Lipophilicity (LogP) | Dependent on the 'R' group | Modulates membrane permeability and pharmacokinetic properties. |

Boronic Acids as Architectural Cornerstones: The Suzuki-Miyaura Cross-Coupling Reaction

Perhaps the most significant contribution of boronic acids to synthetic chemistry is their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][13] This reaction, which forges a carbon-carbon bond between a boronic acid and an organic halide or triflate, is a workhorse in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures.[14][15] Its broad functional group tolerance and mild reaction conditions make it an invaluable tool in the construction of drug candidates.[13]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X) to form a Pd(II) intermediate.[13]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, typically facilitated by a base. This is often the rate-determining step.[7]

-

Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.[13]

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid

The following protocol provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction, a cornerstone for synthesizing many pharmaceutical compounds.[2][13]

Materials:

-

Heteroaryl boronic acid (1.0 equiv)

-

Aryl halide (e.g., aryl bromide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane or isopropanol)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the heteroaryl boronic acid, aryl halide, palladium catalyst, ligand, and base under an inert atmosphere.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., 85-100 °C) and monitor the reaction progress by TLC or LC-MS.[2]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Boronic Acids as Pharmacophores: The Rise of Reversible Covalent Inhibitors

The ability of the boronic acid moiety to act as a "warhead" that forms a reversible covalent bond with nucleophilic residues in enzyme active sites has revolutionized inhibitor design.[4][10][16] This mode of action offers a compelling balance between the high potency and duration of action of irreversible inhibitors and the improved safety profile of reversible inhibitors.[10]

Mechanism of Covalent Inhibition

The boron atom in a boronic acid possesses a vacant p-orbital, making it an electrophilic center that can be attacked by nucleophilic amino acid residues such as serine, threonine, or lysine.[4][10] This interaction leads to the formation of a tetrahedral boronate adduct, which can mimic the transition state of the enzymatic reaction, thereby potently inhibiting the enzyme.[9][17]

Caption: Reversible Covalent Inhibition Mechanism.

Case Study: Bortezomib, a Paradigm-Shifting Proteasome Inhibitor

The approval of bortezomib (Velcade®) by the FDA in 2003 for the treatment of multiple myeloma was a landmark event that validated the therapeutic potential of boronic acids.[18][19] Bortezomib is a dipeptide boronic acid that reversibly inhibits the 26S proteasome, a key player in cellular protein degradation.[20][21] Its boronic acid warhead forms a covalent bond with the N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the proteasome, leading to cell cycle arrest and apoptosis in cancer cells.[10][21]

Comparative Inhibitory Activity of Boron-Based Enzyme Inhibitors

The following table presents a comparative analysis of the inhibitory activities (IC₅₀) of several boronic acid-based inhibitors against their respective enzyme targets, highlighting their potency.

| Inhibitor | Target Enzyme | IC₅₀ (nM) | Disease Area |

| Bortezomib | 20S Proteasome (Chymotrypsin-like) | 0.161 | Multiple Myeloma |

| Compound 7f (Tripeptide boronate) | 20S Proteasome (Chymotrypsin-like) | 0.079 | Cancer (Preclinical) |

| Compound 6a (Non-peptide) | Proteasome | 161.90 | Cancer (Preclinical) |

| S02030 | β-Lactamase (CTX-M-96) | 2-135 | Bacterial Infections |

| MB_076 | β-Lactamase (KPC-2) | 2-135 | Bacterial Infections |

Data compiled from multiple sources.[5][17][22]

Experimental Protocol: Proteasome Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a boronic acid compound against the proteasome in a cell-based assay.[23][24]

Materials:

-

Cancer cell line (e.g., multiple myeloma RPMI-8226)

-

Boronic acid inhibitor (e.g., bortezomib as a positive control)

-

Cell culture medium and supplements

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Lysis buffer

-

96-well black plates

-

Fluorometer

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Compound Treatment: Treat cells with varying concentrations of the boronic acid inhibitor for a specified time (e.g., 2-24 hours).[25]

-

Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Proteasome Activity Assay: In a 96-well plate, add cell lysate and the fluorogenic substrate.

-

Measurement: Measure the fluorescence intensity over time using a fluorometer.

-

Data Analysis: Calculate the rate of substrate cleavage and determine the IC₅₀ value of the inhibitor.

Challenges and Future Directions

Despite their successes, the development of boronic acid-based drugs is not without its challenges.

-

Formulation: The low aqueous solubility of some boronic acids can pose significant formulation hurdles.[12] Strategies such as lyophilization with polyols (e.g., mannitol) to form more soluble boronate esters have been successfully employed.[12]

-

Selectivity: Achieving high selectivity for the target enzyme over other cellular nucleophiles is crucial to minimize off-target effects.[26]

-

Computational Modeling: Accurately predicting the covalent interactions of boronic acids in docking studies remains a challenge for computational chemists.[26][27]

The future of boronic acids in medicinal chemistry is bright. Emerging applications include their use in:

-

PROTACs (Proteolysis Targeting Chimeras): Boronic acids are being explored as warheads in the design of reversible covalent PROTACs, offering a novel approach to targeted protein degradation.[16]

-

Bioconjugation: Their ability to form reversible bonds with diols is being harnessed for drug delivery, diagnostics, and the construction of complex bioconjugates.[6]

-

Targeting New Enzyme Classes: Research is ongoing to develop boronic acid inhibitors for a wider range of enzymes implicated in various diseases.[28][29]

Conclusion